molecular formula C12H10ClNS B1348306 2-[(4-Chlorophenyl)sulfanyl]aniline CAS No. 37750-29-1

2-[(4-Chlorophenyl)sulfanyl]aniline

Cat. No. B1348306
CAS RN: 37750-29-1
M. Wt: 235.73 g/mol
InChI Key: JZLUOCTZACJYNR-UHFFFAOYSA-N
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Description

“2-[(4-Chlorophenyl)sulfanyl]aniline” is a chemical compound with the molecular formula C12H10ClNS1. It is also known as "4-[(2-Chlorophenyl)sulfanyl]aniline"2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[(4-Chlorophenyl)sulfanyl]aniline”. However, it’s worth noting that the synthesis of similar compounds often involves metal-catalyzed reactions3.



Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)sulfanyl]aniline” can be represented by the SMILES notation: c1ccc(c(c1)Sc2ccc(cc2)N)Cl1. The InChI code for this compound is InChI=1S/C12H10ClNS/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H22.



Chemical Reactions Analysis

Specific chemical reactions involving “2-[(4-Chlorophenyl)sulfanyl]aniline” are not available in the sources I found. However, the compound may participate in various organic reactions typical for anilines and sulfides.



Physical And Chemical Properties Analysis

The molecular weight of “2-[(4-Chlorophenyl)sulfanyl]aniline” is 235.742. It is a powder at room temperature2.


Scientific Research Applications

Chemiluminescence and Oxidation Studies

Research by Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are related to the broader class of compounds that include "2-[(4-Chlorophenyl)sulfanyl]aniline." They investigated the base-induced decomposition of these dioxetanes, offering insights into their thermal stability and potential applications in chemiluminescence, highlighting their unique light-emitting properties under specific conditions (Watanabe et al., 2010).

Electro-emissive Devices

Wang et al. (2020) developed novel binary copolymer films using aniline and haloanilines, including compounds structurally similar to "2-[(4-Chlorophenyl)sulfanyl]aniline," for electro-emissive devices (EEDs). Their research demonstrated significant potential in infrared (IR) emissivity modulation, offering applications in thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).

Electrochemical Studies

T. Wen et al. (2001) investigated the copolymerization of aniline with diphenylamine-4-sulphonic acid, providing insights into the electrochemical properties of aniline derivatives. Their findings on the intermediate species formed during copolymerization could inform the synthesis and application of related compounds, including "2-[(4-Chlorophenyl)sulfanyl]aniline," in conducting polymers (Wen et al., 2001).

Solid Phase Microextraction

Bagheri et al. (2005) applied an aniline-based polymer as a new fiber coating for solid phase microextraction (SPME) of phenols from water samples, showcasing the utility of aniline derivatives in analytical chemistry for environmental monitoring and analysis (Bagheri et al., 2005).

Sulfonation and Polymer Composites

Research by Pereira et al. (2022) on the sulfonation of aniline to produce sulfanilic acid using an ohmic heating reactor, and by Coşkun et al. (2012) on the synthesis of sulfonated graphene/polyaniline composites, provides examples of innovative approaches to modifying aniline derivatives for enhanced performance in applications ranging from electroactive materials to pollutant degradation (Pereira et al., 2022); (Coşkun et al., 2012).

Future Directions

The future directions for the use and study of “2-[(4-Chlorophenyl)sulfanyl]aniline” are not specified in the sources I found. The future directions usually depend on the current applications and research trends of the compound.


Please note that this information is based on the available sources and there might be more recent studies or data related to “2-[(4-Chlorophenyl)sulfanyl]aniline”.


properties

IUPAC Name

2-(4-chlorophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLUOCTZACJYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326962
Record name 2-[(4-Chlorophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]aniline

CAS RN

37750-29-1
Record name 2-[(4-Chlorophenyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37750-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EC 609-474-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037750291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Chlorophenyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2-[(4-chlorophenyl)thio]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-(4-Chlorophenylthio)nitrobenzene (1.0 g) was dissolved in a mixture of acetic acid (5 ml) and 6N hydrochloride (5 ml), and tin (1.0 g) was added thereto, followed by stirring for six hours at room temperature. After the solvent was removed under reduced pressure, the residue was dissolved in water (50 ml) and a pH of the resultant solution was adjusted to 9-10 with potassium carbonate. The thus-obtained solution was extracted with ethyl acetate. The extracted solution was washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate. Subsequently, the solvent was removed under reduced pressure and the residue was crystallized from ethyl acetate under stirring, to thereby yield the target compound (880 mg) as pale-yellow crystals.
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